molecular formula C11H15NO2S2 B13933797 Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate

Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate

Cat. No.: B13933797
M. Wt: 257.4 g/mol
InChI Key: JTAHRPDOCJGGDN-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur The ethyl ester group attached to the carboxylate moiety adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the cyclization of 1,4-dithiols with dihalides.

    Coupling of the Rings: The thiazole and tetrahydrothiopyran rings are then coupled through a series of reactions involving nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrothiopyran ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but contains an oxygen atom instead of sulfur in the ring.

    Methyl tetrahydro-2H-pyran-4-carboxylate: Similar ester group but with a different ring structure.

Uniqueness

Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is unique due to the presence of both sulfur-containing rings, which can impart distinct chemical and biological properties. The combination of the thiazole and tetrahydrothiopyran rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO2S2

Molecular Weight

257.4 g/mol

IUPAC Name

ethyl 2-(thian-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO2S2/c1-2-14-11(13)9-7-16-10(12-9)8-3-5-15-6-4-8/h7-8H,2-6H2,1H3

InChI Key

JTAHRPDOCJGGDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCSCC2

Origin of Product

United States

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